Martinomycin
Overview
Description
Martinomycin is a polyether antibiotic produced by the bacterium Streptomyces salvialis. It exhibits significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis .
Mechanism of Action
Target of Action
Martinomycin is a polyether antibiotic originally isolated from the actinomycete Streptomyces salvialis It exhibits activity against a variety of bacteria, including gram-positive bacteria .
Mode of Action
It is known that many polyether antibiotics work by forming complexes with ions (usually potassium) and facilitating their transport across cell membranes, disrupting the ion balance within the cell . This disruption can lead to cell death, particularly in bacteria.
Biochemical Pathways
The disruption of ion balance within the cell can affect numerous biochemical pathways, particularly those involved in maintaining cellular homeostasis .
Result of Action
Its antibacterial activity suggests that it likely leads to bacterial cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of antibiotics like this compound. Factors such as pH, temperature, and the presence of other substances can affect the stability and activity of the antibiotic . Additionally, the presence of resistance genes in the environment can influence the efficacy of the antibiotic .
Preparation Methods
Synthetic Routes and Reaction Conditions: Martinomycin is primarily obtained through fermentation processes involving the bacterium Streptomyces salvialis. The fermentation broth is extracted with ethyl acetate, followed by purification using gel filtration and thin-layer chromatography . The structure of this compound is then elucidated using techniques such as thermospray mass spectrometry, fast-atom bombardment mass spectrometry, and nuclear magnetic resonance spectrometry .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces salvialis under controlled conditions. The fermentation process is optimized to maximize yield, and the compound is subsequently extracted and purified using standard industrial techniques .
Chemical Reactions Analysis
Types of Reactions: Martinomycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its antibacterial properties or to study its mechanism of action .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .
Scientific Research Applications
Martinomycin has a wide range of scientific research applications:
Comparison with Similar Compounds
Monensin: Another polyether antibiotic with similar antibacterial properties.
Salinomycin: Known for its activity against Gram-positive bacteria and its use in veterinary medicine.
Lasalocid: Used as an antibacterial and anticoccidial agent in animal feed.
Uniqueness: Martinomycin is unique due to its specific structure and the spectrum of bacteria it targets.
Properties
IUPAC Name |
(2R)-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,5S,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,4S,5R,6S)-6-hydroxy-4-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4,5-dimethoxy-3,5-dimethyloxan-2-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H84O17/c1-24-40(62-39-21-19-32(54-11)30(7)59-39)26(3)47(10,52)65-41(24)35-17-16-33(60-35)34-18-20-37(61-34)46(9)43(57-14)28(5)49(66-46)25(2)36(55-12)22-31(63-49)23-38-45(8,58-15)42(56-13)27(4)48(53,64-38)29(6)44(50)51/h24-43,52-53H,16-23H2,1-15H3,(H,50,51)/t24-,25+,26+,27-,28+,29-,30+,31-,32-,33+,34-,35+,36+,37+,38-,39-,40-,41-,42-,43+,45-,46+,47-,48-,49-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAPPZHHJMCDEJ-JXBMCXTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(C(C1OC2CCC(C(O2)C)OC)C)(C)O)C3CCC(O3)C4CCC(O4)C5(C(C(C6(O5)C(C(CC(O6)CC7C(C(C(C(O7)(C(C)C(=O)O)O)C)OC)(C)OC)OC)C)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](O[C@]([C@@H]([C@H]1O[C@H]2CC[C@@H]([C@H](O2)C)OC)C)(C)O)[C@H]3CC[C@@H](O3)[C@@H]4CC[C@@H](O4)[C@@]5([C@@H]([C@H]([C@@]6(O5)[C@@H]([C@@H](C[C@H](O6)C[C@H]7[C@]([C@H]([C@@H]([C@](O7)([C@@H](C)C(=O)O)O)C)OC)(C)OC)OC)C)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H84O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
945.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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